molecular formula C11H12N4O4S B1453562 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid CAS No. 1184252-63-8

3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid

Cat. No. B1453562
CAS RN: 1184252-63-8
M. Wt: 296.3 g/mol
InChI Key: NFNFPZURLIFFEB-UHFFFAOYSA-N
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Description

The compound “3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C11H12N4O4S . It is a complex organic compound that contains a benzoic acid group, a sulfamoyl group, and a 1,2,4-triazole group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazole ring attached to a benzoic acid group via a sulfamoyl bridge . The 1,2,4-triazole ring itself is substituted with a methyl group .

Scientific Research Applications

Nonlinear Optical Applications

The compound has been used in the synthesis of novel derivatives of N‐substituted 2‐((5‐(3‐bromophenyl)‐4‐methyl‐4H‐1,2,4‐triazol‐3‐yl)thio)‐N‐ phenylpropanamide . These derivatives have shown significant linear polarizability and first and second hyperpolarizabilities, signifying their potential for nonlinear optical applications . These characteristics imply that these compounds play a crucial part in fabricating materials showing promising nonlinear optical properties for optoelectronic applications .

Medicinal Chemistry and Drug Discovery

Triazoles, nitrogen‐containing heterocycles, have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . Heterocyclic compounds containing azoles are ranked as of special interest due to their strong synthetic and pharmaceutical applications .

Anticancer Molecules

Mercapto-substituted 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Antiviral Drugs

Taribavirin, a triazole-based clinically used antiviral drug, is an active agent against a number of DNA and RNA viruses . It is indicated for severe respiratory syncytial virus (RSV) infection, hepatitis C infection, and other viral infections like the West Nile virus and dengue fever .

Anti-Infective Drugs

1,2,4-Triazole derivatives have been shown to have potential as anti-infective drugs . They have been used in the synthesis of various biologically active compounds .

Antiproliferative Effect

1,2,4-Triazole derivatives have been shown to have an antiproliferative effect against human acute myeloid leukemia (AML) cells .

Cytotoxic Effect

Some 1,2,4-triazole derivatives have demonstrated adequate cytotoxic effect .

Structural Optimization Platform

1,2,4-Triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)methylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-15-7-12-14-10(15)6-13-20(18,19)9-4-2-3-8(5-9)11(16)17/h2-5,7,13H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNFPZURLIFFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid
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